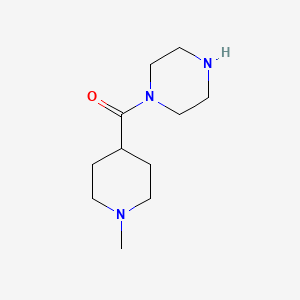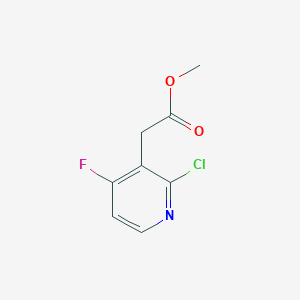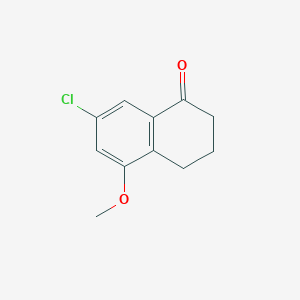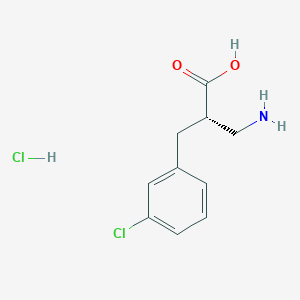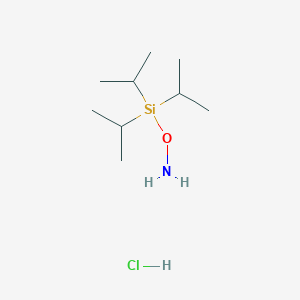
O-(Triisopropylsilyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Triisopropylsilyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. It is known for its unique properties and versatility in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(Triisopropylsilyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with triisopropylsilyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
NH2OH+ClSi(CH(CH3)2)3→NHOSi(CH(CH3)2)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as electrodialysis and hydrolysis reactions .
Analyse Des Réactions Chimiques
Types of Reactions
O-(Triisopropylsilyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tetrachloroaurate (III) ion, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
O-(Triisopropylsilyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism by which O-(Triisopropylsilyl)hydroxylamine hydrochloride exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(Triisopropylsilyl)hydroxylamine hydrochloride is unique due to its triisopropylsilyl group, which provides steric hindrance and enhances its stability. This makes it a valuable reagent in reactions where other hydroxylamines may not be as effective .
Propriétés
Formule moléculaire |
C9H24ClNOSi |
|---|---|
Poids moléculaire |
225.83 g/mol |
Nom IUPAC |
O-tri(propan-2-yl)silylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H23NOSi.ClH/c1-7(2)12(11-10,8(3)4)9(5)6;/h7-9H,10H2,1-6H3;1H |
Clé InChI |
ZOWXXWWWVFEQPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


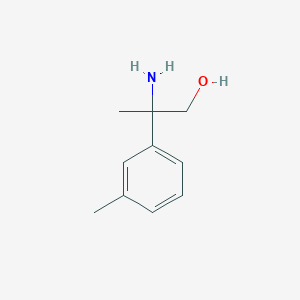
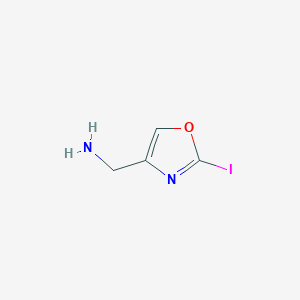
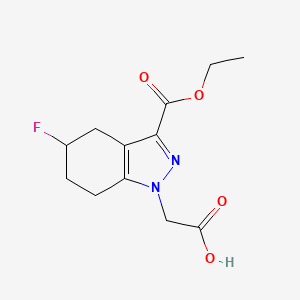
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)

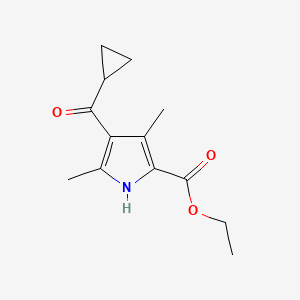
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
